
N-(5-Sulfamoyl-1H-imidazol-4-yl)acetamide
Overview
Description
N-(5-Sulfamoyl-1H-imidazol-4-yl)acetamide is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a sulfamoyl group at the 5-position and an acetamide group at the 4-position of the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Sulfamoyl-1H-imidazol-4-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a sulfamoylating agent. The reaction conditions often include the use of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(5-Sulfamoyl-1H-imidazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide or other reduced forms.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents, alkylating agents, or acylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfonamides. Substitution reactions can introduce various functional groups into the imidazole ring, leading to a wide range of derivatives.
Scientific Research Applications
Antimicrobial Activity
N-(5-Sulfamoyl-1H-imidazol-4-yl)acetamide has been evaluated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus.
Compound | Target Pathogen | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 20 |
Similar Sulfonamide Derivative | S. aureus | 18 |
Antiviral Properties
Research has highlighted the potential of this compound in antiviral applications, particularly against viral proteases such as those from SARS-CoV-2. The compound's ability to inhibit viral replication mechanisms makes it a candidate for further investigation in antiviral drug development.
Cancer Research
The compound's efficacy in inhibiting tumor cell proliferation has been documented in various studies. For instance, preliminary assays against the NCI-60 cancer cell line panel demonstrated moderate cytotoxicity:
Cell Line | Inhibition Growth Percentage (IGP) |
---|---|
MCF7 (Breast Cancer) | 23% |
A549 (Lung Cancer) | 15% |
These findings suggest that this compound may serve as a lead compound for developing anticancer agents.
Case Study 1: Antimicrobial Activity Assessment
A study assessed the antimicrobial properties of this compound using agar diffusion methods. Results indicated that the compound exhibited a significant inhibition zone against E. coli, suggesting its potential as an antibacterial agent.
Case Study 2: Antiviral Mechanism Exploration
In another investigation, researchers explored the mechanism of action of this compound against SARS-CoV-2. The study found that the compound effectively inhibited the main protease (Mpro), which is crucial for viral replication, indicating its potential as an antiviral therapeutic.
Mechanism of Action
The mechanism of action of N-(5-Sulfamoyl-1H-imidazol-4-yl)acetamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Sulfamoyl-1H-imidazol-2-yl)acetamide
- N-(4-Sulfamoyl-1H-imidazol-5-yl)acetamide
- N-(5-Sulfamoyl-1H-imidazol-4-yl)propionamide
Uniqueness
N-(5-Sulfamoyl-1H-imidazol-4-yl)acetamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the sulfamoyl and acetamide groups on the imidazole ring can affect the compound’s ability to interact with biological targets and its overall stability. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Biological Activity
N-(5-Sulfamoyl-1H-imidazol-4-yl)acetamide is a sulfonamide derivative that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its antibacterial, antiviral, and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a sulfonamide group attached to an imidazole ring, which is known for its diverse biological activities. The presence of the imidazole moiety is significant as it enhances the compound's interaction with biological targets.
Antibacterial Activity
Sulfonamides, including this compound, have been traditionally recognized for their antibacterial properties. A study conducted by Jain et al. evaluated the antimicrobial activity of various imidazole derivatives against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics like Norfloxacin .
Table 1: Antibacterial Activity of Imidazole Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|---|
This compound | S. aureus | 15 | |
N-(4-substituted phenyl)-1H-imidazole | E. coli | 18 | |
N-(5-sulfamoylphenyl)acetamide | B. subtilis | 12 |
Antiviral Activity
Recent studies have explored the antiviral potential of sulfonamide derivatives against viruses such as SARS-CoV-2. Research indicates that certain compounds similar to this compound can inhibit viral replication effectively. For instance, a derivative exhibited an IC50 value of 4.33 µg/ml against viral cell proliferation while maintaining a favorable safety profile (CC50 = 564.74 µg/ml), resulting in a selectivity index of 130.4 .
Table 2: Antiviral Activity of Sulfonamide Derivatives
Compound | Virus Target | IC50 (µg/ml) | CC50 (µg/ml) | Selectivity Index | Reference |
---|---|---|---|---|---|
This compound | SARS-CoV-2 | 4.33 | 564.74 | 130.4 |
Anticancer Activity
The anticancer properties of sulfonamide derivatives have been investigated through their effects on various cancer cell lines. A study involving the NCI-60 human tumor cell line screen revealed that some sulfonamide compounds showed moderate cytostatic activity across several cancer types, including breast and lung cancers . Specifically, compounds with structural modifications related to this compound demonstrated promising inhibitory growth percentages (IGP).
Table 3: Anticancer Activity in NCI-60 Cell Lines
Compound | Cancer Type | IGP (%) | Reference |
---|---|---|---|
This compound | MCF7 (Breast Cancer) | 23 | |
Sulfonamide Derivative 16b | A549 (Lung Cancer) | 21 |
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways critical for microbial and cancer cell survival. The compound's interaction with carbonic anhydrase isoforms (CA IX and XII), which are overexpressed in many tumors, highlights its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
N-(5-sulfamoyl-1H-imidazol-4-yl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O3S/c1-3(10)9-4-5(8-2-7-4)13(6,11)12/h2H,1H3,(H,7,8)(H,9,10)(H2,6,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSNHIAPLJTKMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(NC=N1)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20492660 | |
Record name | N-(5-Sulfamoyl-1H-imidazol-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20492660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63189-40-2 | |
Record name | N-(5-Sulfamoyl-1H-imidazol-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20492660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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